molecular formula C4H6BrNZn B142357 3-Cyanopropylzinc bromide CAS No. 135579-85-0

3-Cyanopropylzinc bromide

Cat. No. B142357
CAS RN: 135579-85-0
M. Wt: 213.4 g/mol
InChI Key: HEHCQTGEYNYOSF-UHFFFAOYSA-M
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Description

Molecular Structure Analysis

The InChI representation of 3-Cyanopropylzinc bromide is InChI=1S/C4H6N.BrH.Zn/c1-2-3-4-5;;/h1-3H2;1H;/q-1;;+2/p-1 . The canonical SMILES representation is [CH2-]CCC#N. [Zn+]Br .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 213.4 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 210.89750 g/mol . The topological polar surface area of the compound is 23.8 Ų . The compound has a heavy atom count of 7 . The density of the compound is 0.981 g/mL at 25 °C .

Scientific Research Applications

1. Soil Fumigation and Environmental Behavior

3-Cyanopropylzinc bromide has been studied in the context of soil fumigation. Propargyl bromide, a compound with a similar structure, was investigated for its properties as a soil fumigant. This research provided insights into basic environmental parameters such as solubility, vapor density, and degradation in soil, which are essential for assessing the environmental behavior of similar compounds like this compound (Yates & Gan, 1998).

2. Protein and Peptide Research

This compound has implications in protein and peptide research. For example, cyanogen bromide, a related compound, is known for its ability to cleave methionine residues in proteins, which is critical in protein structural analysis and peptide sequencing (Gross, 1967).

3. Nucleic Acid Studies

In the field of nucleic acids, research has been conducted using compounds similar to this compound for assembling DNA duplexes and DNA-RNA hybrids. These studies are important for understanding the structural aspects of nucleic acids and for potential applications in genetic research and biotechnology (Dolinnaya et al., 1991).

4. Environmental Impact and Safety

Considering the environmental impact and safety of compounds similar to this compound, studies have been conducted on the degradation of methyl bromide, a structurally related fumigant, and its impact on the environment. Such research is crucial for evaluating the environmental risks associated with the use of these compounds (Yang et al., 2015).

5. Alternative Applications in Agriculture

Research has also explored the use of alternative compounds to methyl bromide, which shares some chemical similarities with this compound, for soil fumigation in agriculture. This is particularly relevant for identifying environmentally friendly and effective alternatives for pest control (Rugutt et al., 2006).

Safety and Hazards

3-Cyanopropylzinc bromide is classified as a highly flammable liquid and vapor . It is harmful if swallowed and causes serious eye irritation . It may cause respiratory irritation and drowsiness or dizziness . It is also suspected of causing cancer . The compound should be kept away from heat, sparks, open flames, and hot surfaces . It should be handled only in a well-ventilated area and protective clothing, gloves, and eye/face protection should be worn .

properties

IUPAC Name

bromozinc(1+);butanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N.BrH.Zn/c1-2-3-4-5;;/h1-3H2;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEHCQTGEYNYOSF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]CCC#N.[Zn+]Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrNZn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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